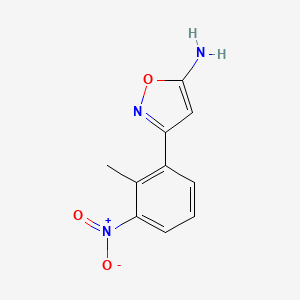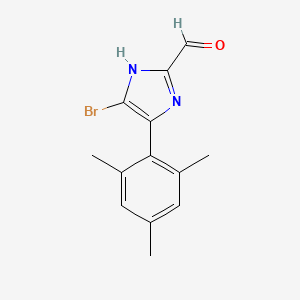![molecular formula C28H34N4O6S B13714060 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a benzo[c][1,2,5]thiadiazole derivative with a boronic acid or ester under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-accepting properties.
Photocatalysis: Acts as a visible-light organophotocatalyst in various chemical reactions.
Fluorescent Sensors: Employed in the design of fluorescent sensors for detecting specific molecules or ions.
Bioimaging: Utilized as a bioimaging probe for visualizing cellular structures.
Wirkmechanismus
The mechanism of action of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine involves its electron-accepting properties. The compound can participate in electron transfer processes, making it effective in photocatalysis and organic electronics. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Bis(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
- 4,7-Bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
Uniqueness
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is unique due to its specific substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis compared to its analogs .
Eigenschaften
Molekularformel |
C28H34N4O6S |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
4,7-bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-2,1,3-benzothiadiazole-5,6-diamine |
InChI |
InChI=1S/C28H34N4O6S/c1-33-11-13-35-15-17-37-21-7-3-19(4-8-21)23-25(29)26(30)24(28-27(23)31-39-32-28)20-5-9-22(10-6-20)38-18-16-36-14-12-34-2/h3-10H,11-18,29-30H2,1-2H3 |
InChI-Schlüssel |
ZJQJREXXQMWRSD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC1=CC=C(C=C1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCOCCOC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
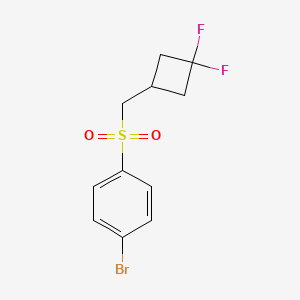
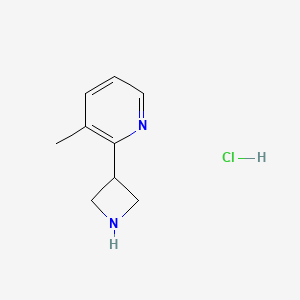
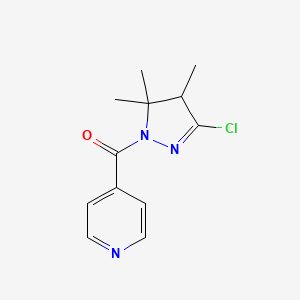
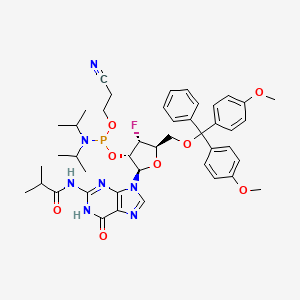
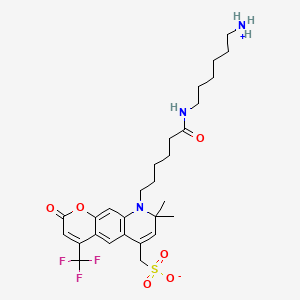
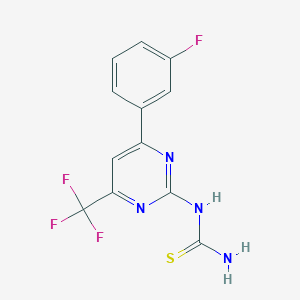
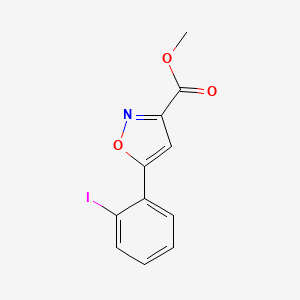

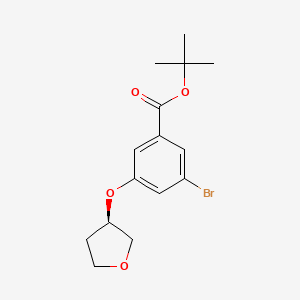
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
